
4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a hydroxynaphthalene carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate typically involves esterification reactions. One common method is the reaction between 4-methoxyphenol and 3-hydroxynaphthalene-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-naphthaldehyde derivatives.
Reduction: Formation of 3-hydroxy-2-naphthylmethanol.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The methoxy and hydroxyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
3-Hydroxynaphthalene-2-carboxaldehyde: Shares the naphthalene core structure but lacks the methoxyphenyl group.
4-Methoxyphenyl 2-naphthoate: Similar ester linkage but differs in the position of the hydroxyl group on the naphthalene ring.
2-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group on the naphthalene ring but lacks the ester linkage.
Uniqueness
4-Methoxyphenyl 3-hydroxynaphthalene-2-carboxylate is unique due to the presence of both the methoxyphenyl and hydroxynaphthalene moieties. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
89410-52-6 |
|---|---|
分子式 |
C18H14O4 |
分子量 |
294.3 g/mol |
IUPAC名 |
(4-methoxyphenyl) 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14O4/c1-21-14-6-8-15(9-7-14)22-18(20)16-10-12-4-2-3-5-13(12)11-17(16)19/h2-11,19H,1H3 |
InChIキー |
HBSHGBWOUASYQT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3C=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


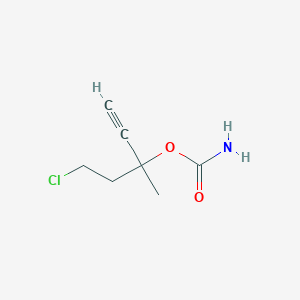
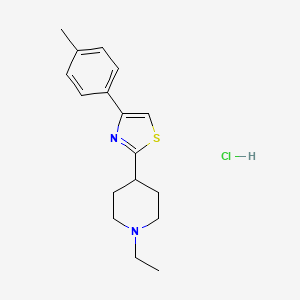

![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
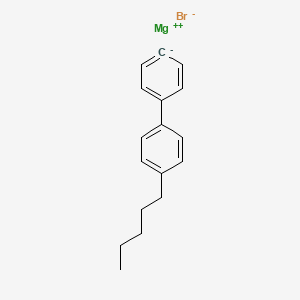
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxy-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14400421.png)
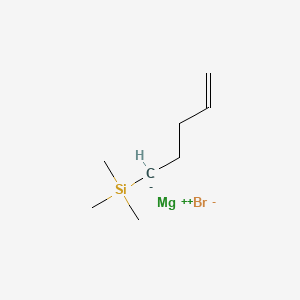
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)
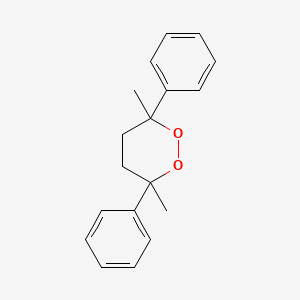
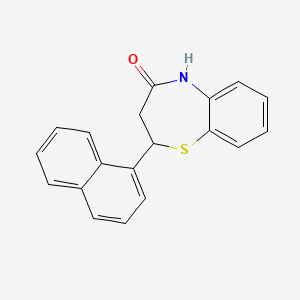
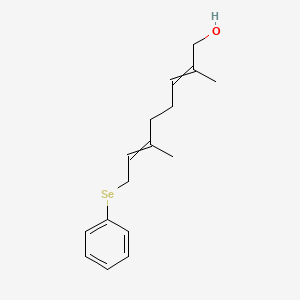
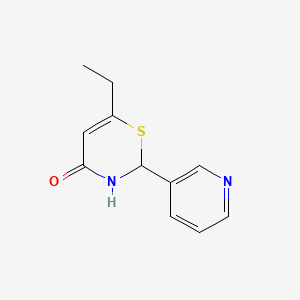
![2-[(Dimethylamino)methylidene]-3-methylbutanal](/img/structure/B14400452.png)
![2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate](/img/structure/B14400463.png)
